N-Methyl-N-(2-oxocyclohexyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-oxocyclohexyl)nitrous amide is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.182 g/mol It is characterized by the presence of a nitrous amide functional group attached to a cyclohexyl ring with a ketone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-oxocyclohexyl)nitrous amide typically involves the reaction of N-methylcyclohexanone with nitrous acid. The reaction conditions often require an acidic environment to facilitate the formation of the nitrous amide group . The process can be summarized as follows:
- N-methylcyclohexanone is treated with nitrous acid (HNO2) in the presence of an acid catalyst.
- The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-(2-oxocyclohexyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
N-Methyl-N-(2-oxocyclohexyl)nitrous amide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-oxocyclohexyl)nitrous amide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nitrosating agent, transferring its nitrous group to other molecules. This can lead to the formation of nitroso compounds, which can further react with biological macromolecules such as proteins and nucleic acids. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
N-Methyl-N-(2-oxocyclohexyl)nitrous amide can be compared with other similar compounds, such as:
- N-Methyl-N-(2-oxopentyl)nitrous amide
- N-Methyl-N-(2-oxobutyl)nitrous amide
- N-Methyl-N-(2,2,2-trifluoroethyl)nitrous amide
- N-Methyl-N-(2,2,2-trinitroethyl)nitrous amide
- N-Methyl-N-(2-oxo-2-pyridin-2-ylethyl)nitrous amide
These compounds share the nitrous amide functional group but differ in the structure of the attached alkyl or aryl groups. The uniqueness of this compound lies in its cyclohexyl ring with a ketone group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
116203-82-8 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
N-methyl-N-(2-oxocyclohexyl)nitrous amide |
InChI |
InChI=1S/C7H12N2O2/c1-9(8-11)6-4-2-3-5-7(6)10/h6H,2-5H2,1H3 |
InChI Key |
QYTRKDSTOIYIJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.